Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-
Description
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- (IUPAC name: 2-(8-(pyridin-3-yl)naphthalen-1-yl)pyridine) is a fused aromatic compound featuring a naphthalene core substituted at the 1-position with a pyridine ring and at the 8-position with a second pyridine moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.
Properties
CAS No. |
189090-41-3 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(8-pyridin-3-ylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C20H14N2/c1-2-13-22-19(11-1)18-10-4-7-15-6-3-9-17(20(15)18)16-8-5-12-21-14-16/h1-14H |
InChI Key |
FQVFAESWYFAHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a cornerstone method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. For the target compound, the coupling of a brominated naphthalene derivative with a pyridinyl boronic acid (or vice versa) is a critical step.
- Typical conditions : Pd catalysts such as PdCl2(dppf) or Pd(PPh3)4, bases like potassium carbonate or sodium carbonate, and solvents such as dioxane/water or toluene/ethanol mixtures.
- Temperature : Usually 80–120 °C.
- Reaction time : Several hours to days depending on scale and substrate reactivity.
Example from literature: 5-bromo-7-azaindole coupled with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water at reflux for 1–16 hours.
Selective Bromination
Selective bromination of aromatic intermediates is often required to introduce a reactive handle for subsequent cross-coupling.
- Reagents : Bromine in chloroform, N-bromosuccinimide (NBS), or other brominating agents.
- Conditions : 0 °C to room temperature, reaction times from 10 minutes to several hours.
- Solvents : Dichloromethane, THF, or chloroform.
This step is crucial for functionalizing the naphthalene ring at the 8-position to allow coupling with the pyridinyl moiety.
Functional Group Transformations
- Tosylation : Treatment of brominated intermediates with p-toluenesulfonyl chloride in the presence of a base (e.g., aqueous sodium hydroxide) to form tosylates, which can be further manipulated.
- Hydrolysis and amide coupling : Hydrolysis of esters to carboxylic acids followed by amide bond formation is used in related pyridine derivatives synthesis.
Reductive Amination and Other Coupling Techniques
For related pyridine-naphthalene compounds, reductive amination and Buchwald-Hartwig amination have been employed to introduce amine substituents or other heterocycles on the naphthalene ring.
Detailed Synthetic Route Example
A representative synthetic sequence for a related pyridine-naphthalene compound is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br2 in CHCl3, 0 °C to RT, 10–60 min | 8-bromo-1-naphthalenyl intermediate |
| 2 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, reflux, 1–16 h | Coupling with 3-pyridinyl boronic acid |
| 3 | Tosylation | p-Toluenesulfonyl chloride, NaOH, DCM, 0 °C to RT | Tosylated intermediate |
| 4 | Hydrolysis/Amide Coupling | NaOH hydrolysis, amide coupling reagents | Functionalized pyridine-naphthalene |
This sequence is adapted from patent WO2006063167A1 and related literature describing pyridine derivatives synthesis.
Research Findings and Optimization
- Catalyst loading and solvent choice significantly affect yield and purity. For example, switching from aqueous hydroxide/THF to toluene/carbonate base systems can reduce catalyst loading and improve yields up to 92–94%.
- Temperature control during Suzuki coupling is critical to avoid decomposition of sensitive intermediates.
- Use of ion-exchange resins post-reaction can aid in purification and isolation of the desired product.
- Bromination selectivity is enhanced by controlling temperature and reagent equivalents to avoid polybromination.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | PdCl2(dppf), Pd(PPh3)4 | 0.05–0.5 equiv. |
| Base | K2CO3, Na2CO3 | 1.2–3 equiv. |
| Solvent | Dioxane/water, toluene/ethanol | Mixtures often used |
| Temperature | 80–120 °C | Reflux conditions common |
| Reaction Time | 1–16 hours | Depends on substrate and scale |
| Bromination Reagents | Br2, NBS | 0 °C to RT, 10 min to several hours |
| Purification | Ion-exchange resin, column chromatography | To isolate pure product |
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives as dual inhibitors for specific cancer receptors. For instance, a study focused on aryl pyridine derivatives demonstrated their effectiveness as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET, both of which are implicated in tumor growth and metastasis. The compound Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- was synthesized and tested, showing promising cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.76 μM. Additionally, it exhibited significant tumor inhibition ratios in vivo, suggesting its potential as a targeted chemotherapeutic agent against breast cancer .
Kinase Inhibition
The compound has also been investigated for its role as a selective inhibitor of specific kinases, notably RIOK2, which is associated with various cancers such as non-small cell lung cancer and glioblastoma. The synthesis of naphthyl–pyridine-based compounds led to the identification of derivatives with submicromolar binding affinity for RIOK2. This selectivity is crucial for developing targeted therapies that minimize off-target effects and enhance therapeutic efficacy .
Anti-inflammatory Properties
Pyridine derivatives have been explored for their anti-inflammatory effects. Research indicates that modifications to the pyridine structure can enhance its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives demonstrated significant reductions in inflammation markers in vitro and in vivo, suggesting that Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- and its analogs may have therapeutic potential in treating inflammatory diseases .
Antibacterial Activity
The incorporation of pyridine scaffolds into antibacterial agents has been a focus of research due to their enhanced bioactivity against various pathogens. Compounds derived from pyridine structures have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The structural modifications that include additional functional groups have been found to improve the antibacterial properties significantly .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- typically involves straightforward multistep processes that allow for the introduction of various substituents to optimize biological activity. Understanding the SAR is crucial for designing more effective derivatives. Studies have shown that electron-donating groups on the pyridine ring can significantly enhance activity against specific targets, providing a pathway for further development .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Study Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.76 μM | |
| Kinase Inhibition | RIOK2 | 160 nM | |
| Anti-inflammatory | COX-1/COX-2 | Not specified | |
| Antibacterial | Staphylococcus aureus | Significant |
Case Study 1: Dual Inhibition Mechanism
A study conducted on dual VEGFR-2 and c-MET inhibitors revealed that the compound induced apoptosis in cancer cells by modulating key apoptotic pathways involving P53 and Bcl-2 expressions. This mechanism highlights the compound's potential as a therapeutic agent specifically targeting breast cancer cells.
Case Study 2: RIOK2 Selectivity
In another investigation focusing on RIOK2 inhibition, researchers synthesized several naphthyl–pyridine compounds to assess their selectivity and potency. The best-performing compound exhibited minimal off-target interactions compared to existing inhibitors, marking a significant advancement in targeted cancer therapies.
Mechanism of Action
The mechanism of action of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalene-Pyridine Linkages
Compound A : 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol ()
- Structure: Features a naphthalen-2-ol core linked to pyridine via an aminomethyl-phenyl bridge.
- Key Differences :
- The target compound lacks hydroxyl and phenyl groups, reducing hydrogen-bonding capacity but increasing hydrophobicity.
- Dihedral angles between aromatic rings in Compound A are ~72–75°, influencing conformational rigidity . In contrast, the target compound’s direct pyridine-naphthalene linkages may allow greater planarity, enhancing π-conjugation.
Compound B : 3-(1-Naphthylmethoxy)pyridin-2-amine ()
- Structure : A naphthalen-1-ylmethoxy group attached to pyridin-2-amine.
- Key Differences :
Physicochemical Properties
Solubility and Stability :
- The target compound’s lack of polar functional groups (e.g., -OH, -NH2) suggests lower water solubility compared to hydroxylated analogues like Compound A () or aminated derivatives ().
- Log Kow values for similar pyridine-naphthalene hybrids (e.g., 3.57 for 4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol, ) indicate moderate hydrophobicity, aligning with the target’s predicted behavior .
Nicotinic Receptor Interactions :
- Pyridine derivatives like TC-1698 () act as α4β2 nicotinic acetylcholine receptor agonists. The target compound’s bipyridinyl structure may enhance binding affinity compared to monopyridinyl analogues but could introduce steric clashes in receptor pockets .
- Table 2: Bioactivity Comparison
| Compound | Target Receptor | Activity | Reference |
|---|---|---|---|
| TC-1698 | α4β2 nAChR | Agonist (EC50 = 0.3 µM) | |
| Target Compound | Hypothetical nAChR | Unknown | — |
Biological Activity
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- (CAS No. 189090-41-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- features a complex structure that combines a pyridine ring with a naphthalene moiety. Its molecular formula is , and it has a molecular weight of 223.28 g/mol. The unique arrangement of these rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N |
| Molecular Weight | 223.28 g/mol |
| IUPAC Name | Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Modulation : Pyridine derivatives often act as ligands for various receptors, influencing pathways related to pain and inflammation .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of autotaxin, an enzyme involved in pain pathways, indicating its potential for treating various pain conditions .
- Anticancer Activity : Studies have demonstrated that similar pyridine compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Biological Activity
Research indicates that Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- exhibits several biological activities:
- Antimicrobial Properties : Compounds with similar structures have been noted for their antibacterial and antifungal activities .
- Anticancer Effects : The compound has been studied for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). It has shown promising IC50 values, indicating effective inhibition of cancer cell proliferation .
- Analgesic Properties : The ability to inhibit autotaxin suggests potential applications in managing pain, particularly in chronic conditions .
Case Studies
- Anticancer Activity :
- Pain Management :
Comparative Analysis
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- can be compared to other similar compounds based on their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
